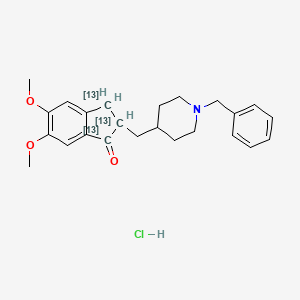
Isopropylmercury hydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropylmercury hydroxide is an organomercury compound with the chemical formula C3H7HgOH. It is a derivative of mercury and is known for its unique chemical properties and potential applications in various fields. This compound is of interest due to its reactivity and the presence of both organic and inorganic components.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isopropylmercury hydroxide typically involves the reaction of isopropyl alcohol with mercuric oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
C3H7OH+HgO→C3H7HgOH+H2O
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. Safety measures are crucial due to the toxicity of mercury compounds.
Análisis De Reacciones Químicas
Types of Reactions
Isopropylmercury hydroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isopropylmercury oxide.
Reduction: Reduction reactions can convert it back to isopropyl alcohol and elemental mercury.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution Reactions: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
Oxidation: Isopropylmercury oxide.
Reduction: Isopropyl alcohol and elemental mercury.
Substitution: Various organomercury compounds depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Isopropylmercury hydroxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on biological systems and potential use in biochemical assays.
Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of isopropylmercury hydroxide involves its interaction with cellular components. It can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of enzymes and other cellular processes. The compound’s reactivity with biological molecules makes it a potent antimicrobial agent.
Comparación Con Compuestos Similares
Similar Compounds
Methylmercury hydroxide: Similar structure but with a methyl group instead of an isopropyl group.
Ethylmercury hydroxide: Contains an ethyl group in place of the isopropyl group.
Phenylmercury hydroxide: Features a phenyl group instead of an isopropyl group.
Uniqueness
Isopropylmercury hydroxide is unique due to the presence of the isopropyl group, which influences its reactivity and interactions with other molecules. This structural difference can lead to variations in its chemical behavior and applications compared to other organomercury compounds.
Propiedades
Número CAS |
33020-34-7 |
|---|---|
Fórmula molecular |
C3H9HgO |
Peso molecular |
261.69 g/mol |
Nombre IUPAC |
propan-2-ylmercury;hydrate |
InChI |
InChI=1S/C3H7.Hg.H2O/c1-3-2;;/h3H,1-2H3;;1H2 |
Clave InChI |
ISUWYTJFRLGJRK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Hg].O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl (1R,5S)-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B13831528.png)






![(S)-1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-ol](/img/structure/B13831555.png)

![6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoic acid](/img/structure/B13831574.png)
![L-Alanine, 3-[(R)-butylsulfinyl]-](/img/structure/B13831583.png)



